Anti-Neuroinflammatory Activity of Neo-Clerodane Diterpenoids Establishes a Baseline for 6,7-Dihydrosalviandulin E Differentiation
While no direct head-to-head comparison exists for 6,7-Dihydrosalviandulin E, a class-level inference can be drawn from a recent study evaluating 32 neo-clerodane diterpenoids from Salvia leucantha. Five compounds exhibited NO inhibitory effects with IC50 values ranging from 3.29 to 6.65 μM, which are 2.8 to 5.7 times more potent than the positive control minocycline hydrochloride (IC50 = 18.81 μM) [1][2]. This data provides a quantifiable benchmark against which the anti-neuroinflammatory potential of 6,7-Dihydrosalviandulin E should be measured.
| Evidence Dimension | Anti-neuroinflammatory activity |
|---|---|
| Target Compound Data | NO inhibition IC50: Not yet reported for 6,7-Dihydrosalviandulin E |
| Comparator Or Baseline | Class Reference: Five active neo-clerodane diterpenoids (Saleucanes) from Salvia leucantha |
| Quantified Difference | Class IC50 range: 3.29–6.65 μM; Positive control (Minocycline) IC50: 18.81 μM |
| Conditions | LPS-induced NO production in BV-2 cells |
Why This Matters
This establishes a clear, data-driven benchmark for selecting 6,7-Dihydrosalviandulin E in neuroinflammation research; its performance can be directly compared to this class baseline.
- [1] Pan FC, et al. Saleucanes A-J, structurally diverse neo-clerodane diterpenoids from Salvia leucantha with anti-neuroinflammatory activity via TLR4/MYD88/NF-κB pathway. Phytochemistry, 2025, 237:114517. View Source
- [2] Pan FC, et al. Saleucanes A-J, structurally diverse neo-clerodane diterpenoids from Salvia leucantha with anti-neuroinflammatory activity via TLR4/MYD88/NF-κB pathway. Phytochemistry, 2025, 237:114517. View Source
